molecular formula C12H15NO B6601225 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 18332-24-6

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No. B6601225
CAS RN: 18332-24-6
M. Wt: 189.25 g/mol
InChI Key: LFUKQXSYELYCNV-UHFFFAOYSA-N
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Description

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, commonly referred to as MDI, is a synthetic compound with potential applications in the medical and scientific fields. It is a highly versatile molecule with a wide range of potential uses. MDI is a heterocyclic compound, which is a type of chemical structure that contains both carbon and nitrogen atoms in a ring structure. Its structure and properties make it an ideal candidate for use in a variety of applications, including drug synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • Chemical Reactions : The compound participates in reactions with o-phenylenediamine and hydrazine, leading to the synthesis of various heterocyclic compounds. This demonstrates its versatility in organic synthesis (Khalturina et al., 2009).
  • Structural Insights : Detailed structural analysis through X-ray crystallography provides insights into its molecular configuration, important for understanding its chemical behavior (Zablotskaya et al., 2013).

Pharmacological Research

  • Antimicrobial and Antifungal Activities : Derivatives of this compound have shown significant antimicrobial and antifungal activities, highlighting its potential in developing new therapeutic agents (Kumar & Vijayakumar, 2017).
  • Antituberculosis and Cytotoxicity Studies : Certain derivatives exhibit notable activity against Mycobacterium tuberculosis and are non-toxic to mouse fibroblasts, indicating a promising avenue for tuberculosis treatment (Chitra et al., 2011).

Molecular Docking and Computational Studies

  • Molecular Docking : Docking studies have been performed to understand the interaction of this compound's derivatives with biological targets, crucial for drug design and discovery (Jiang et al., 2019).
  • Computational Analysis : DFT computations and other computational methods are used to elucidate electronic and structural properties, aiding in the prediction of pharmacological properties (Murugavel et al., 2016).

Synthesis and Characterization

  • Novel Derivative Synthesis : The compound has been utilized in the synthesis of new pyrazole derivatives, expanding its application in chemical research (Raju et al., 2016).
  • Characterization Techniques : Various spectroscopic techniques like NMR and IR spectroscopy have been employed for the characterization of its derivatives, essential for understanding their chemical nature (Hanashalshahaby et al., 2019).

properties

IUPAC Name

1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-12-6-4-3-5-11(12)7-8-13(9)10(2)14/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUKQXSYELYCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507180
Record name 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

CAS RN

18332-24-6
Record name 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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